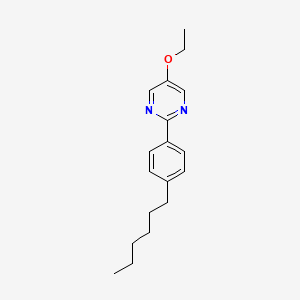
5-Ethoxy-2-(4-hexylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-(4-hexylphenyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an ethoxy group at position 5 and a 4-hexylphenyl group at position 2 of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine can be achieved through various methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then cyclized to produce the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-2-(4-hexylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and hexylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution can produce various functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Ethoxy-2-(4-hexylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-ethoxy-4(1H)pyrimidinone: A fluorinated pyrimidine derivative with similar structural features.
2-Ethoxy-5-fluoropyrimidin-4(1H)-one: Another pyrimidine compound with an ethoxy group and fluorine substitution.
Uniqueness
5-Ethoxy-2-(4-hexylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylphenyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and targets.
Propiedades
Número CAS |
95736-54-2 |
|---|---|
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-ethoxy-2-(4-hexylphenyl)pyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-9-11-16(12-10-15)18-19-13-17(14-20-18)21-4-2/h9-14H,3-8H2,1-2H3 |
Clave InChI |
UIUZUKFAKHXRBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















